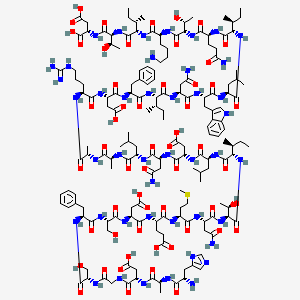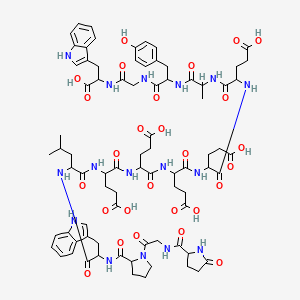
Angiotensine (1-5)
Vue d'ensemble
Description
Angiotensin (1-5) is a metabolite of Angiotensin (1-7) catalyzed by angiotensin-converting enzyme (ACE). It is a pentapeptide of the renin-angiotensin system (RAS) . Angiotensin is an important hormone that helps regulate blood pressure by constricting (narrowing) blood vessels and triggering water and salt (sodium) intake .
Synthesis Analysis
Angiotensinogen, an alpha-globulin, and the peptide prohormone is synthesized primarily by the liver and circulates in plasma. When blood pressure drops, or when sympathetic signals reach the kidney, renin, a peptide produced primarily by the renal juxtaglomerular cells, is released and enzymatically cleaves off two amino acids forming angiotensin I (ATI), a decapeptide . Angiotensin I is further cleaved into an octapeptide, angiotensin II (ATII) by the action of angiotensin-converting enzyme (ACE), primarily in the pulmonary endothelium .Molecular Structure Analysis
Angiotensin II (ATII) is a peptide hormone of the RAAS system used to raise blood pressure in septic or other forms of shock . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent .Chemical Reactions Analysis
Angiotensin I processing to Ang- (1-7) and Ang II in sheep proximal tubules. 125 I-Ang I (AI) was incubated with 50 μg of proximal tubules membranes for 30 minutes at 37 °C and the metabolites identified by HPLC .Physical And Chemical Properties Analysis
Angiotensin (1-5) has a molecular formula of C30H48N8O9 and a molecular weight of 664.8 g/mol .Applications De Recherche Scientifique
Recherche cardiovasculaire
L'angiotensine (1-5) a été identifiée comme un agoniste endogène puissant du récepteur de l'angiotensine AT2 {svg_1}. Ce récepteur joue un rôle crucial dans la santé cardiovasculaire, influençant la vasodilatation et la régulation de la pression artérielle. Des études ont montré que l'angiotensine (1-5) peut induire une relaxation dans les artères mésentériques de souris et les artères rénales humaines préconstrictées, suggérant son application thérapeutique potentielle dans la gestion de l'hypertension et d'autres maladies cardiovasculaires {svg_2}.
Fonction rénale
La recherche indique que l'angiotensine (1-5) a un impact sur la fonction rénale en modulant la libération d'oxyde nitrique dans les cellules endothéliales {svg_3}. Cet effet est important pour la santé des reins, car il pourrait aider à gérer des affections comme l'hypertension rénale et la maladie rénale chronique en favorisant la vasodilatation et en améliorant le flux sanguin vers les reins.
Utilisations thérapeutiques
L'angiotensine (1-5) est explorée pour son potentiel thérapeutique dans divers contextes cliniques. Il a été émis l'hypothèse qu'elle pourrait remplacer les niveaux physiologiques d'angiotensine 1-7, ce qui pourrait améliorer l'insuffisance multi-organique dans des affections comme la COVID-19 {svg_4}. Ses propriétés vasodilatatrices et anti-inflammatoires en font un candidat pour traiter les maladies caractérisées par une inflammation et une dysfonction vasculaire.
Essais cliniques
L'angiotensine (1-5) a fait l'objet d'essais cliniques, en particulier dans le contexte de la COVID-19. Une étude pilote a étudié sa sécurité et son efficacité pour traiter la COVID-19 sévère, avec l'hypothèse qu'elle pourrait remplacer les niveaux d'angiotensine 1-7 et améliorer les résultats chez les patients présentant des symptômes respiratoires {svg_5}.
Pharmacologie
L'action pharmacologique de l'angiotensine (1-5) implique sa liaison au récepteur AT2, qui diffère considérablement de la liaison des cinq premiers acides aminés de l'angiotensine II au même récepteur {svg_6}. Cette liaison unique pourrait conduire à différentes voies de signalisation, offrant potentiellement de nouvelles pistes pour le développement de médicaments.
Études sur les récepteurs
L'angiotensine (1-5) a été étudiée pour son interaction avec le récepteur AT2, qui est impliqué dans les voies de signalisation protectrices pertinentes pour la physiologie et la maladie des cellules endothéliales {svg_7}. Comprendre cette interaction est crucial pour développer de nouveaux traitements contre les maladies cardiovasculaires et rénales.
Mécanisme D'action
Angiotensin II is a potent vasopressor, acting on vascular endothelial receptors. The two types of ATII receptors present in the heart and vasculature smooth muscle that are responsible for signal transduction in mediating the vasoconstrictive action of ATII are the AT1 and AT2 receptors . Ang- (1-5) stimulates ANP secretion via Mas R and PI3K-Akt-NOS pathway .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPBVMCAVNABKX-GXYVSGTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Angiotensin (1-5)?
A1: Angiotensin (1-5) functions as a potent endogenous agonist of the Angiotensin AT2-receptor (AT2R). [, , ] This binding interaction triggers a cascade of downstream effects, particularly within the cardiovascular system.
Q2: How does Angiotensin (1-5) differ from Angiotensin II in its interaction with the renin-angiotensin system (RAS)?
A2: Angiotensin (1-5) exerts effects primarily through the AT2R, often opposing the actions of Angiotensin II, which acts primarily through the AT1 receptor. [] This makes Angiotensin (1-5) a key player in the "protective arm" of the RAS, counterbalancing the vasoconstrictive and pro-inflammatory effects of the classical ACE-Angiotensin II-AT1R axis. [, , , ]
Q3: Can you elaborate on the vasodilatory effects of Angiotensin (1-5) and its underlying mechanisms?
A3: Angiotensin (1-5) promotes vasodilation, primarily through AT2R-mediated activation of endothelial nitric oxide synthase (eNOS). [, ] This leads to increased nitric oxide (NO) production in endothelial cells, relaxing vascular smooth muscle and lowering blood pressure. [, ] Studies have demonstrated Angiotensin (1-5)-induced relaxation in both mouse mesenteric and human renal arteries. []
Q4: What is the role of Angiotensin (1-5) in the context of ACE inhibitors?
A4: Angiotensin-converting enzyme (ACE) inhibitors, commonly used to treat hypertension, can increase Angiotensin (1-5) levels. [] This is because ACE is responsible for converting Angiotensin (1-7) to Angiotensin (1-5). By inhibiting ACE, these drugs shift the balance towards the protective arm of the RAS. [, ]
Q5: Are there any studies demonstrating a potential therapeutic benefit of Angiotensin (1-5) in specific diseases?
A5: While direct clinical trials focusing on Angiotensin (1-5) are limited, research suggests its potential benefits in cardiovascular diseases. Animal models have shown that Angiotensin (1-5), acting via the Mas receptor, can exert cardio-protective effects against ischemia-reperfusion injury. [] Further research is necessary to explore its therapeutic applications in humans.
Q6: What insights have been gained from phosphoproteomic studies on Angiotensin (1-5) signaling?
A6: Quantitative phosphoproteomics has provided a deeper understanding of Angiotensin (1-5) signaling. Research indicates that it modifies the phosphorylation status of numerous proteins involved in vital cellular processes like cell cycle regulation and endothelial function. [, , , ]
Q7: Does Angiotensin (1-5) interact with the mTOR signaling pathway?
A7: Yes, studies suggest that Angiotensin (1-5) inhibits the mTOR signaling pathway in endothelial cells. [, ] This inhibition has been linked to anti-senescence mechanisms, highlighting a potential role of Angiotensin (1-5) in protecting against age-related vascular dysfunction. []
Q8: What are the implications of the structural characteristics of Angiotensin (1-5) for its binding to the AT2R?
A8: In silico modeling studies have revealed that Angiotensin (1-5) can bind to the AT2R in distinct conformations. Interestingly, one of its preferred binding modes differs significantly from how the first five amino acids within Angiotensin II interact with the AT2R. [] This suggests a unique mode of action and highlights the complexity of ligand-receptor interactions within the RAS.
Q9: What analytical techniques are commonly used to study Angiotensin (1-5)?
A9: Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are widely employed for the accurate quantification of Angiotensin (1-5) and other angiotensin peptides in biological samples. [, , , ] These methods offer high sensitivity and specificity, allowing researchers to investigate the complex interplay of RAS components.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









